Kit ligand (KL), also known as stem cell factor (SCF), plays a crucial role in cell growth, differentiation, and survival in various cell types, including hematopoietic stem cells, melanocytes, and germ cells []. KL is encoded by the steel locus (Sl) in mice []. Two primary splice variants of KL exist: KL-1 and KL-2 [].
SEC inhibitor KL-1 is a peptidomimetic compound that targets the super elongation complex (SEC), a crucial regulator of transcriptional elongation. It has shown potential in therapeutic applications, particularly in cancers associated with transcriptional dysregulation, such as diffuse intrinsic pontine glioma (DIPG). The compound disrupts the interaction between SEC components, leading to altered RNA polymerase II activity and gene expression.
KL-1 was developed as part of research aimed at understanding and manipulating transcriptional regulation mechanisms. It is classified as a small molecule inhibitor that specifically targets protein-protein interactions within the SEC. The SEC plays a vital role in facilitating the transition of RNA polymerase II from a paused state to active elongation, making it an attractive target for cancer therapy.
The synthesis of KL-1 involves several steps typical for peptidomimetic compounds, focusing on mimicking the functional sequences of natural proteins. The specific methods for synthesizing KL-1 have not been detailed in the available literature, but generally, such compounds are synthesized using solid-phase peptide synthesis or solution-phase methods followed by purification techniques like HPLC (High-Performance Liquid Chromatography).
The primary chemical reaction involving KL-1 is its interaction with SEC components, particularly AFF4 and CCNT1. This interaction disrupts their normal function, leading to impaired transcriptional elongation.
KL-1 functions by disrupting the assembly and functionality of the super elongation complex. By inhibiting key interactions within this complex, KL-1 alters the dynamics of RNA polymerase II during transcription elongation.
While specific physical properties such as melting point or solubility are not detailed in the available literature, KL-1 is expected to possess characteristics typical of small organic molecules used in biological assays.
KL-1 has significant potential applications in scientific research and therapeutic development:
The SEC exhibits a modular architecture centered around scaffold proteins from the AFF (AF4/FMR2) family (AFF1-AFF4), which orchestrate complex assembly through specific protein-protein interactions:
Table 1: Core Subunits of the Super Elongation Complex (SEC)
Subunit | Components/Paralogs | Primary Function | Structural Features |
---|---|---|---|
Scaffold | AFF1, AFF2, AFF3, AFF4 | Serves as the structural backbone for complex assembly; directly binds CCNT1 | Contains N-terminal homology domain (AFF-HD) critical for CCNT1 interaction [2] |
Kinase Module | P-TEFb (CDK9/Cyclin T1) | Phosphorylates Pol II CTD (Ser2) and DSIF to promote pause release | Cyclin T1 (CCNT1) contains hydrophobic groove for AFF4 binding [2] [7] |
Elongation Factors | ELL1, ELL2, ELL3 | Enhances Pol II processivity by suppressing transient pausing | Recruited via direct interaction with AFF proteins; lacks enzymatic activity [7] |
YEATS Domain Proteins | ENL (MLLT1), AF9 (MLLT3) | Facilitates chromatin recruitment via histone acetylation recognition | YEATS domain binds acetylated histones; links SEC to chromatin modifications [7] |
The AFF4-CCNT1 interface is particularly crucial for SEC integrity. Structural studies reveal that the N-terminal residues (L34-F35-A36-E37-P38) of AFF4 dock into a hydrophobic pocket on CCNT1 formed by residues W221, Y224, L163, V164, R165, Y175, F176, D169, W207, W210, and E211. This precise interaction creates a high-affinity binding surface essential for functional SEC assembly and represents a validated target for pharmacological disruption [2] [7].
SEC orchestrates transcription elongation through two synergistic mechanisms mediated by distinct subunits:
Biochemical assays demonstrate that SEC increases the overall elongation rate of Pol II by 2-3 fold compared to minimal elongation complexes. This acceleration is particularly critical for genes with long open reading frames or those requiring rapid induction, such as heat shock response genes (e.g., HSP70) and immediate-early genes (e.g., FOS, MYC) [2] [4].
Dysregulated SEC activity contributes to diverse human pathologies through aberrant transcriptional amplification:
Table 2: Pathological Conditions Associated with SEC Dysregulation
Disease Category | Molecular Mechanism | Key Transcriptional Targets | Clinical Associations |
---|---|---|---|
MLL-Rearranged Leukemias | Chromosomal translocations fuse MLL1 to SEC subunits (AFF1, AFF4, ENL, AF9) | HOXA9, MEIS1, CDK6 | Infant acute lymphoblastic leukemia (75% of cases); poor prognosis [7] |
Solid Tumors | SEC hijacking by oncogenic transcription factors; SEC subunit overexpression | MYC, MYCN, BCL2, splicing factors | Breast cancer, glioblastoma, neuroblastoma progression [1] [2] |
Developmental Disorders (CHOPS Syndrome) | Gain-of-function mutations in SEC subunits (e.g., AFF4) increasing complex stability | Developmental gene networks | Cognitive impairment, coarse facies, heart defects, obesity [2] |
Viral Pathogenesis | HIV Tat protein recruits SEC to viral LTR via P-TEFb interaction | HIV genome | Viral replication and latency reactivation [7] |
In MLL-rearranged leukemia, the pathognomonic fusion oncoproteins (e.g., MLL-AF4, MLL-ENL) aberrantly recruit SEC to developmental loci, enforcing a differentiation block and sustaining leukemic self-renewal. Similarly, in diffuse intrinsic pontine glioma (DIPG), SEC inhibition demonstrates potent anti-proliferative effects, confirming its pathogenic significance across cancer types [1] [7]. The SEC's role as a co-regulator of the MYC oncoprotein establishes it as a crucial dependency in MYC-driven malignancies, where it facilitates expression of cell cycle progression and metabolic genes [2] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7